molecular formula C9H8ClFN2O B8346197 4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole

4-Amino-7-chloro-2-ethyl-5-fluorobenzoxazole

Cat. No. B8346197
M. Wt: 214.62 g/mol
InChI Key: HEMUNSUHVLTCQC-UHFFFAOYSA-N
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Patent
US06573218B1

Procedure details

Step 5 Palladium on activated carbon (10%, 0.1 g) was added to a solution of 7-chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole (0.86 g) in ethyl acetate (80 ml) and hydrogen was bubbled through the suspension for 5 hours. After filtration and evaporation, 4-amino-7-chloro-2-ethyl-5-fluorobenzoxazole(0.73 g) was obtained as the single product.
Name
7-chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[O:9][C:8]([CH2:11][CH3:12])=[N:7][C:6]=2[C:5]([N+:13]([O-])=O)=[C:4]([F:16])[CH:3]=1>[Pd].C(OCC)(=O)C.[H][H]>[NH2:13][C:5]1[C:6]2[N:7]=[C:8]([CH2:11][CH3:12])[O:9][C:10]=2[C:2]([Cl:1])=[CH:3][C:4]=1[F:16]

Inputs

Step One
Name
7-chloro-2-ethyl-5-fluoro-4-nitrobenzoxazole
Quantity
0.86 g
Type
reactant
Smiles
ClC1=CC(=C(C=2N=C(OC21)CC)[N+](=O)[O-])F
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through the suspension for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C2=C1N=C(O2)CC)Cl)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.73 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.